4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine
Overview
Description
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a naphthalen-2-ylsulfonyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-nitroaniline, 2-methylpiperazine, and naphthalene-2-sulfonyl chloride. The synthetic route may involve the following steps:
Nitration: The nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline.
Sulfonylation: The reaction of naphthalene-2-sulfonyl chloride with 2-methylpiperazine to form the sulfonylated intermediate.
Coupling Reaction: The coupling of the sulfonylated intermediate with 2-chloro-6-nitroaniline under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-chloro-6-aminophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine.
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-nitrophenyl)-2-methylpiperazine: Lacks the naphthalen-2-ylsulfonyl group.
4-(2-Chloro-6-nitrophenyl)-1-(naphthalen-2-ylsulfonyl)piperazine: Lacks the 2-methyl group.
Uniqueness
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both the 2-methyl and naphthalen-2-ylsulfonyl groups, which impart specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and may contribute to its unique applications and effects.
Properties
IUPAC Name |
4-(2-chloro-6-nitrophenyl)-2-methyl-1-naphthalen-2-ylsulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15-14-23(21-19(22)7-4-8-20(21)25(26)27)11-12-24(15)30(28,29)18-10-9-16-5-2-3-6-17(16)13-18/h2-10,13,15H,11-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSYJQDRHKHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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